molecular formula C12H18 B157109 (3-Methylpentan-3-yl)benzene CAS No. 1985-97-3

(3-Methylpentan-3-yl)benzene

Cat. No. B157109
CAS RN: 1985-97-3
M. Wt: 162.27 g/mol
InChI Key: HZZKTLLPQSFICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Methylpentan-3-yl)benzene” is a chemical compound that can be synthesized through the alkylation of benzene. The compound is related to various research areas, including organic synthesis and photoluminescent materials, although the provided papers do not directly discuss this exact compound.

Synthesis Analysis

The synthesis of related compounds involves the alkylation of benzene. For instance, a destructive ethylation reaction of benzene with 3-methylpentane in the presence of aluminum chloride has been investigated, leading to the formation of ethylbenzene . This suggests that similar methods could potentially be applied to synthesize “(3-Methylpentan-3-yl)benzene”.

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of “(3-Methylpentan-3-yl)benzene”, they do discuss the structural analysis of related compounds. For example, the conformation of crystalline di[3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentan-3-yl] oxalate has been determined using X-ray crystallography, showing a staggered relationship of the t-butyl groups with respect to the benzene ring plane .

Chemical Reactions Analysis

The papers do not specifically address the chemical reactions of “(3-Methylpentan-3-yl)benzene”. However, they do provide insights into the reactivity of similar compounds. For example, the formation of excited benzyl radicals in a 3-methylpentane-toluene mixture has been studied, which could be relevant to understanding the reactivity of benzyl-like radicals in “(3-Methylpentan-3-yl)benzene” .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(3-Methylpentan-3-yl)benzene” are not directly discussed in the provided papers. However, related research on benzenepentacarboxylate bridged networks incorporating zinc(II) clusters or layers reveals photoluminescent properties, which could be of interest when considering the properties of benzene derivatives .

properties

IUPAC Name

3-methylpentan-3-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-4-12(3,5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZKTLLPQSFICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342651
Record name (3-methylpentan-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylpentan-3-yl)benzene

CAS RN

1985-97-3
Record name (3-methylpentan-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methylpentan-3-yl)benzene
Reactant of Route 2
Reactant of Route 2
(3-Methylpentan-3-yl)benzene
Reactant of Route 3
Reactant of Route 3
(3-Methylpentan-3-yl)benzene
Reactant of Route 4
(3-Methylpentan-3-yl)benzene
Reactant of Route 5
(3-Methylpentan-3-yl)benzene
Reactant of Route 6
(3-Methylpentan-3-yl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.